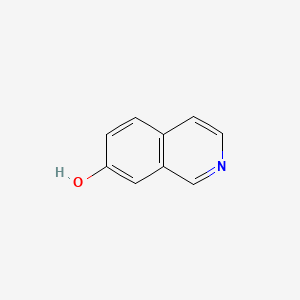

7-Hydroxyisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-2-1-7-3-4-10-6-8(7)5-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKBMABEPCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901678 | |

| Record name | NoName_814 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7651-83-4 | |

| Record name | 7-Isoquinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7651-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Hydroxyisoquinoline: A Comprehensive Technical Guide for Scientific Professionals

Prepared by a Senior Application Scientist

This guide offers an in-depth exploration of 7-hydroxyisoquinoline, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its core chemical and physical properties, synthesis methodologies, and applications, grounded in authoritative data and practical insights.

Executive Summary

This compound, also known as 7-isoquinolinol, is an aromatic heterocyclic organic compound with the chemical formula C₉H₇NO.[1][2] It features a fused isoquinoline ring system—composed of a benzene ring fused to a pyridine ring—with a hydroxyl group substituted at the 7-position.[1] This structural motif is a cornerstone in medicinal chemistry, as the isoquinoline scaffold is present in numerous alkaloids and pharmacologically active compounds.[3] Understanding the nuanced properties and reactivity of this compound is crucial for its effective utilization as a versatile intermediate in the synthesis of novel bioactive molecules and functional materials.[1][4]

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature, typically appearing as an off-white to pale yellow powder.[1][5] Its identity is unequivocally confirmed by its Chemical Abstracts Service (CAS) registry number: 7651-83-4 .[2][6]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 7651-83-4 | [2][4][6] |

| Molecular Formula | C₉H₇NO | [2][4][6] |

| Molecular Weight | 145.16 g/mol | [2][4][6] |

| Appearance | Off-white to light yellow solid/powder | [1][5][7] |

| Melting Point | 226-228 °C | [6][7] |

| Boiling Point | ~264.3 °C (rough estimate) | [6][7] |

| Solubility | Soluble in methanol and concentrated sulfuric acid; sparingly soluble in water. | [1][6] |

| pKa | 5.68 (at 20 °C) | [6][7] |

| InChI Key | WCRKBMABEPCYII-UHFFFAOYSA-N | [2][4] |

| SMILES | OC1=CC=C2C=CN=CC2=C1 | [2][4] |

Note: Some physical properties like boiling point and density are estimates from chemical databases and should be used as a guideline.

Spectroscopic Profile

Spectroscopic analysis is fundamental to the structural confirmation and purity assessment of this compound. The expected spectral characteristics are as follows:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will display distinct signals corresponding to the seven protons on the aromatic rings. The chemical shifts and coupling patterns are characteristic of the substituted isoquinoline system, providing unambiguous information about the proton environments.[8]

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C-NMR spectrum will show nine signals, one for each unique carbon atom in the molecule. The chemical shift of the carbon attached to the hydroxyl group (C7) will be significantly downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3400-2800 cm⁻¹ region, indicative of the O-H stretching of the phenolic hydroxyl group. Strong absorptions corresponding to C=C and C=N stretching within the aromatic rings will also be prominent.[9]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight (145.16). Fragmentation patterns can provide further structural information.[9]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through several established routes in organic chemistry. Historically, methods like the Bischler–Napieralski reaction, followed by appropriate functional group manipulation, have been employed.[1]

Representative Synthetic Workflow

Modern synthetic strategies often focus on efficiency and safety. A one-pot procedure has been described for the preparation of 7-hydroxyquinoline from 3-N-tosylaminophenol, which effectively reduces exposure to hazardous reagents like acrolein.[10] Another common approach involves the modification of pre-existing quinoline or isoquinoline skeletons, such as the hydroxylation of 7-bromoquinoline using a copper(I) oxide catalyst.[11]

Below is a conceptual workflow illustrating a typical synthetic logic for isoquinoline derivatives.

Caption: Conceptual workflow for the synthesis of this compound.

Key Chemical Reactivity

The chemical behavior of this compound is dictated by two primary functional groups: the basic nitrogen atom in the pyridine ring and the acidic phenolic hydroxyl group.

-

N-Alkylation/Protonation: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, readily undergoing protonation in acidic media or alkylation reactions.

-

O-Alkylation/Acylation: The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for a wide range of reactions, such as ether synthesis (e.g., Williamson ether synthesis) and ester formation.

-

Electrophilic Aromatic Substitution: The fused benzene ring is activated by the electron-donating hydroxyl group, making it susceptible to electrophilic substitution reactions like nitration, halogenation, and sulfonation. The directing effects of the hydroxyl group and the ring nitrogen will determine the position of substitution.

Applications in Research and Drug Development

This compound serves primarily as a crucial building block and intermediate in the synthesis of more complex molecules.[1] Its derivatives are explored for a wide range of biological activities. The isoquinoline and tetrahydroisoquinoline scaffolds are known to possess antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties, making this chemical family a rich source for drug discovery.[12][13][14]

-

Pharmaceutical Intermediate: It is a precursor for synthesizing various pharmacologically active agents.[1] For instance, tetrahydroisoquinoline derivatives have been investigated as potent inhibitors of phosphodiesterase 4 (PDE4), an important target for treating inflammatory diseases.

-

Materials Science: Due to its photophysical properties, specifically the excited-state proton transfer (ESPT) effect, it is used in studies related to polymer matrices and as a material for all-optical switching applications.[4][6]

-

Ligand Development: The structure is suitable for modification to create ligands that can chelate metal ions or bind to biological targets like enzymes and receptors.

Experimental Protocol: O-Alkylation (Illustrative)

This section provides a representative, step-by-step methodology for the O-alkylation of this compound to synthesize a 7-alkoxyisoquinoline derivative.

Objective: To synthesize 7-methoxyisoquinoline from this compound via Williamson ether synthesis.

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (1.5 eq). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive nucleophile. DMF is an ideal polar aprotic solvent that promotes SN2 reactions.

-

Reagent Addition: Add methyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Trustworthiness Note: The washing steps are critical to remove residual DMF, unreacted base, and other inorganic impurities, ensuring a clean crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure 7-methoxyisoquinoline.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Identification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6][7][15] Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[15]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[16][17] Handle in a well-ventilated area or a chemical fume hood.[17]

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[17]

-

Skin: Wash off immediately with plenty of soap and water.[17]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place under an inert atmosphere.[6][7]

The logical relationship between hazards and required protective measures is crucial for laboratory safety.

Caption: Relationship between chemical hazards and protective measures.

References

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

- Ungnade, H. E., Nightingale, D. V., & French, H. E. (1945). THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE. The Journal of Organic Chemistry, 10(6), 533-537.

- Google Patents. (2021). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

ResearchGate. (2008). One-Pot Preparation of 7-Hydroxyquinoline. Retrieved from [Link]

-

Molecules. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2020). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C9H7NO). Retrieved from [Link]

-

Research Square. (2021). study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (2013). Novel isoquinoline derivatives as antimicrobial agents. Retrieved from [Link]

-

PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents. Retrieved from [Link]

-

MDPI. (2022). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of HQ and PHQ. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Isoquinolinol. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

YouTube. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [stenutz.eu]

- 3. mdpi.com [mdpi.com]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound, 97%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. This compound | 7651-83-4 [chemicalbook.com]

- 7. This compound | 7651-83-4 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. 7-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: Unveiling the Profile of a Key Heterocycle

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyisoquinoline

This compound (CAS No. 7651-83-4) is a heterocyclic aromatic organic compound with the molecular formula C₉H₇NO.[1][2][3] As an isomer of the more commonly studied quinolinols, it possesses a unique structural arrangement where a hydroxyl group is substituted at the 7th position of the isoquinoline ring. This specific substitution pattern imparts a distinct set of physicochemical properties that are of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. Its utility has been demonstrated in the synthesis of more complex molecules, including derivatives for optical switching applications and as a key intermediate in drug discovery programs.[2]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, grounded in established analytical techniques. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for their determination, offering a self-validating framework for researchers and drug development professionals.

Core Physicochemical Characteristics

The fundamental physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices. Understanding these parameters is critical for predicting solubility, absorption, reactivity, and overall suitability for a given application.

Data Summary: Key Physicochemical Properties

The primary physicochemical data for this compound are summarized in the table below. These values serve as a critical baseline for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [1][2][3] |

| Molecular Weight | 145.16 g/mol | [1][2][3][4] |

| Appearance | Off-white to light yellow or cream to brown crystalline powder | [2][5] |

| Melting Point | 226-228 °C | [2][4] |

| Boiling Point | 264.27 °C (rough estimate) | [2][6] |

| pKa | 5.68 (at 20 °C) | [2][7] |

| Solubility | Soluble in methanol, concentrated sulfuric acid, and DMSO.[2][4][7][8][9] |

Experimental Determination of Core Properties

The trustworthiness of physicochemical data hinges on the robustness of the methodologies used for their determination. This section details the standard, validated protocols for measuring the key properties of this compound.

Melting Point Determination: The Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[10] The capillary method remains the gold standard for its simplicity and accuracy.[11][12]

Caption: Workflow for Melting Point Determination via the Capillary Method.

-

Sample Preparation: Ensure the this compound sample is a fine, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle to ensure efficient and uniform heat transfer.[11]

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to tightly pack the powder. A packing height of 2-4 mm is ideal.[11]

-

Initial Determination (Optional but Recommended): Place the loaded capillary into the heating block. Heat at a rapid rate (e.g., 10°C/min) to quickly establish an approximate melting range. This saves time during precise measurements.[10]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat the block to about 15-20°C below the approximate melting point found in the previous step.

-

Data Acquisition: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium. Observe the sample through the magnifying lens.

-

Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-1.0°C).

Acidity Constant (pKa) Determination: Potentiometric Titration

The pKa value is a measure of the acidity of the hydroxyl group and the basicity of the isoquinoline nitrogen. It is crucial for predicting the ionization state of the molecule at a given pH, which profoundly influences its solubility, permeability, and receptor-binding interactions. Potentiometric titration is a highly accurate method for determining pKa.[13][14] It involves monitoring pH changes as a titrant is added to the sample solution.[13] The pKa corresponds to the pH at the half-equivalence point.[15]

Caption: Workflow for pKa Determination via Potentiometric Titration.

-

System Calibration: Calibrate the pH meter using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate measurements.[13]

-

Solution Preparation: Prepare a solution of this compound (e.g., 1 mM) in purified water. To maintain a constant ionic strength throughout the titration, add potassium chloride to a final concentration of 0.15 M.[13]

-

Initial State: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 20°C). Purge with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2 with 0.1 M HCl.[13]

-

Titration: Begin the titration by adding small, precise increments of a standardized 0.1 M NaOH solution.

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[13] Continue until the pH reaches approximately 12.

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting sigmoid curve will show an inflection point, which is the equivalence point. Determine the volume of NaOH at this point. The pKa is the pH value on the curve that corresponds to exactly half of this volume.[15] Perform at least three titrations to ensure reproducibility.[13]

Aqueous Solubility: The Shake-Flask Method

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[16] It measures the concentration of a saturated solution after the compound has been allowed to equilibrate with the solvent over an extended period.[17]

Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

-

Preparation: Add an excess of solid this compound to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to ensure equilibrium is reached, typically 24 hours or more.[17]

-

Separation: After incubation, separate the undissolved solid from the solution. This is typically done by filtering the suspension through a low-binding 0.45 µm syringe filter or by high-speed centrifugation to pellet the solid.[16][17]

-

Quantification: Prepare a series of calibration standards of this compound of known concentrations in the same buffer (potentially with a small amount of co-solvent like DMSO to ensure initial dissolution).

-

Analysis: Analyze the clear filtrate (or supernatant) and the calibration standards using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS, to determine the concentration of the dissolved compound.[17] The measured concentration represents the thermodynamic solubility.

Spectroscopic Profile

Spectroscopic data provides a structural fingerprint of a molecule.

-

UV-Vis Spectroscopy: In a related derivative, UV absorbance maxima (λmax) were noted at 218 nm and 295 nm, which are characteristic of the aromatic isoquinoline system.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorptions for O-H stretching (broad band, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching (~1500-1600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹).[18][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will display distinct signals for the aromatic protons on the isoquinoline ring system, typically in the 7.0-9.0 ppm range, with their specific chemical shifts and coupling patterns providing detailed structural information.[20]

Stability and Handling

This compound is generally stable under normal laboratory conditions, including standard temperatures and pressures.[1] It should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere, to prevent potential degradation.[2][6] It is incompatible with strong oxidizing agents, which could lead to decomposition.[1] Standard personal protective equipment should be worn when handling the compound.

Conclusion

The physicochemical properties of this compound—its defined melting point, specific pKa, and characteristic solubility profile—collectively form a foundational dataset for its application in scientific research. The experimental protocols detailed in this guide provide a validated framework for researchers to verify these properties and to characterize novel derivatives. A thorough understanding of this profile is indispensable for leveraging this compound as a versatile building block in the development of new pharmaceuticals and advanced materials.

References

- This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific. [URL: https://www.fishersci.com/shop/products/7-hydroxyisoquinoline-97-thermo-scientific-chemicals/AC435390010]

- Melting Point Determination - thinkSRS.com. [URL: https://www.thinksrs.com/downloads/pdfs/applicationnotes/MPA100_AppNote_Melting_Point_Analysis.pdf]

- Kinetic Solubility Assays Protocol - AxisPharm. [URL: https://www.axispharm.com/application/files/6416/5959/0569/Kinetic_Solubility_Assays_Protocol.pdf]

- Melting point determination. University of Calgary. [URL: https://www.chem.ucalgary.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. [URL: https://enamine.net/admet/in-vitro-adme-assays/phys-chem-properties/shake-flask-aqueous-solubility-assay]

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [URL: https://www.creative-bioarray.

- Measuring the Melting Point - Westlab Canada. [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- Aqueous Solubility Assay - Enamine. [URL: https://enamine.net/admet/in-vitro-adme-assays/phys-chem-properties/aqueous-solubility-assay]

- Melting point determination - SSERC. [URL: https://www.sserc.org.

- E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals - ASTM. [URL: https://www.astm.org/e0324-18r23.html]

- 7-Hydroxyquinoline(580-20-1)MSDS Melting Point Boiling Density Storage Transport. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB8195380_EN.htm]

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [URL: https://ntp.niehs.nih.gov/iccvam/docs/acutetox_docs/solprot.pdf]

- This compound | 7651-83-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm]

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. [URL: https://www.youtube.

- Shake Flask Method Summary - BioAssay Systems. [URL: https://www.bioassaysys.com/Shake-Flask-Method]

- This compound - Stenutz. [URL: https://www.stenutz.eu/chem/solv381.php]

- How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [URL: https://study.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02925]

- 7-Hydroxyquinoline synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/580-20-1.html]

- Development of Methods for the Determination of pKa Values - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3691411/]

- This compound CAS#: 7651-83-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm]

- This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online. [URL: https://www.thermofisher.

- Photoinduced hydrogen-atom eliminations of 6-hydroxyquinoline and 7-hydroxyquinoline studied by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19544773/]

- 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135426866]

- 580-20-1(7-Hydroxyquinoline) Product Description - ChemicalBook. [URL: https://www.chemicalbook.com/ProductDesc_EN_CB8195380.htm]

- PB-22 this compound isomer (CAS Number: 2365471-61-8) | Cayman Chemical. [URL: https://www.caymanchem.com/product/9001963/pb-22-7-hydroxyisoquinoline-isomer]

- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. [URL: https://patents.google.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [URL: https://repository.ias.ac.in/85055/1/30_pub.pdf]

- THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE1 | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01199a604]

- One-Pot Preparation of 7Hydroxyquinoline - ResearchGate. [URL: https://www.researchgate.

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [URL: https://www.mdpi.com/1420-3049/27/1/18]

- 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/459767]

- Temperature-dependent signal broadening in the 1 H NMR spectrum of 7 - ResearchGate. [URL: https://www.researchgate.net/figure/Temperature-dependent-signal-broadening-in-the-1-H-NMR-spectrum-of-7_fig3_230777555]

- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? [URL: https://www.researchgate.net/post/What_are_the_1H_NMR_chemical_shift_values_for_6_7-methoxyisoquinoline-1-carboxylic_acid]

- 1 H-NMR spectra of HQ and PHQ. | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-HQ-and-PHQ_fig3_266016181]

- Infrared Spectrometry - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_amine.htm]

- IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200219/]

- 5-Hydroxyisoquinoline | Biochemical Reagent - MedchemExpress.com. [URL: https://www.medchemexpress.com/5-hydroxyisoquinoline.html]

- Analytical Chemistry – Infrared (IR) Spectroscopy - Compound Interest. [URL: https://www.compoundchem.com/2015/02/05/ir-spectroscopy/]

- 8-hydroxyquinoline - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/390.htm]

- 7.5 High Resolution NMR Spectroscopy. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-121581]

- Table of Characteristic IR Absorptions. [URL: https://www.csus.edu/indiv/m/mackj/chem106/IRTABLE.PDF]

Sources

- 1. 7-Hydroxyquinoline(580-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 7651-83-4 [chemicalbook.com]

- 3. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. L17067.03 [thermofisher.com]

- 6. 580-20-1 CAS MSDS (7-Hydroxyquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound CAS#: 7651-83-4 [m.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. thinksrs.com [thinksrs.com]

- 12. westlab.com [westlab.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. youtube.com [youtube.com]

- 15. study.com [study.com]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. enamine.net [enamine.net]

- 18. Photoinduced hydrogen-atom eliminations of 6-hydroxyquinoline and 7-hydroxyquinoline studied by low-temperature matrix-isolation infrared spectroscopy and density-functional-theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uanlch.vscht.cz [uanlch.vscht.cz]

- 20. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

A Comprehensive Technical Guide to the Solubility of 7-Hydroxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 7-Hydroxyisoquinoline, a pivotal heterocyclic compound in pharmaceutical research and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles governing its solubility, alongside actionable protocols for empirical determination.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No. 7651-83-4) is a heterocyclic organic compound featuring a fused benzene and pyridine ring system with a hydroxyl group at the 7-position.[1] Its structure imparts a unique combination of aromaticity and moderate polarity, making it a valuable scaffold in medicinal chemistry and a subject of interest for its photophysical properties.[1][2][3] Understanding the solubility of this compound is paramount for a multitude of applications, from designing efficient synthetic routes and purification strategies to formulating drug delivery systems and conducting biological assays. Inconsistent or poor solubility can be a significant bottleneck in research and development, leading to unreliable experimental results and challenges in formulation.

This guide will delve into the theoretical underpinnings of this compound's solubility, summarize the available qualitative data, and provide detailed experimental workflows for its quantitative determination in various solvents.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The structure of this compound, with its aromatic rings and a polar hydroxyl group, allows for a range of intermolecular interactions.

Physicochemical Properties Influencing Solubility

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [5][6] |

| Appearance | White to off-white or pale yellow crystalline solid | [1][7] |

| Melting Point | 226-228 °C | [2][3][8] |

| pKa | 5.68 (at 20 °C) | [1][2][3] |

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom in the pyridine ring) suggests that this compound can interact favorably with polar protic solvents like water and alcohols. The aromatic rings, however, contribute to its hydrophobic character, which can enhance its solubility in organic solvents.

The pKa of 5.68 indicates that this compound is a weak base.[1][2][3] This is a critical piece of information for understanding its solubility in aqueous solutions. According to the Henderson-Hasselbalch equation, the ionization state of the molecule will change with pH. In acidic solutions (pH < pKa), the pyridine nitrogen will be protonated, forming a cationic species that is expected to be more soluble in water. Conversely, in basic solutions, the hydroxyl group can be deprotonated, forming an anionic species, which would also increase aqueous solubility.

Expected Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds suggests moderate to good solubility in these solvents. However, the hydrophobic nature of the fused aromatic rings may limit high solubility, especially in water. It is reported to be soluble in methanol.[1][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, making them good solvents for a wide range of organic compounds. It is expected that this compound will exhibit good solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the hydroxyl and pyridine functionalities, this compound is expected to have low solubility in nonpolar solvents.

-

Aqueous Acids and Bases: As a weak base, its solubility in aqueous acidic solutions is expected to be enhanced due to the formation of a soluble salt.[9][10] Similarly, in strongly basic solutions, deprotonation of the hydroxyl group should also increase aqueous solubility.

Known Solubility Data for this compound

| Solvent | Reported Solubility | Source(s) |

| Water | Sparingly soluble | [1] |

| Methanol | Soluble | [1][2][3][5] |

| Concentrated Sulfuric Acid | Soluble | [1][2][3][5] |

For structurally related compounds, such as 7-hydroxyquinoline, it is noted to have moderate solubility in water and is more soluble in organic solvents like ethanol and acetone.[11] This suggests a similar trend for this compound.

Experimental Protocols for Solubility Determination

Given the lack of extensive quantitative data, empirical determination of solubility is crucial for researchers. Below are detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and helps in classifying the compound based on its acid-base properties.[9]

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a range of solvents at a fixed concentration.

Materials:

-

This compound

-

Test tubes and rack

-

Vortex mixer

-

Solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), Ethanol, Methanol, DMSO, Dichloromethane, Hexane

-

Microbalance

Procedure:

-

Weigh approximately 2-5 mg of this compound into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

If the compound is insoluble in water, proceed to test its solubility in 5% HCl and 5% NaOH to assess its acidic/basic character.[10]

-

Record your observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[12]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (enough to ensure that undissolved solid remains at equilibrium).

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After shaking, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Using UV-Vis Spectroscopy:

-

This method is suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.

-

Prepare a calibration curve using standard solutions as described for HPLC, measuring absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered saturated solution and measure its absorbance.

-

Calculate the concentration using the calibration curve and the Beer-Lambert law.

-

-

Visualizing the Workflow

Solvent Selection Logic

Caption: Decision tree for solvent selection for this compound.

Quantitative Solubility Determination Workflow

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 7651-83-4 [m.chemicalbook.com]

- 3. This compound | 7651-83-4 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L17067.03 [thermofisher.com]

- 8. This compound [stenutz.eu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. CAS 580-20-1: 7-Hydroxyquinoline | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

7-Hydroxyisoquinoline melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 7-Hydroxyisoquinoline: Melting and Boiling Point Analysis

Introduction

This compound (CAS No: 7651-83-4), a heterocyclic aromatic organic compound, serves as a critical structural motif and intermediate in various scientific fields. Its isoquinoline framework is a cornerstone in the development of therapeutic agents, with derivatives showing potential as antibacterial and antiviral agents.[1][2] Furthermore, its unique photophysical properties make it a valuable tool in material science, particularly for studies involving polymer matrices and optical switching applications.[3][4] For researchers, scientists, and drug development professionals, a precise understanding of its fundamental physicochemical properties—most notably its melting and boiling points—is paramount. These thermal transition points dictate purification methods, inform reaction conditions, influence formulation strategies, and provide insights into the compound's purity and crystalline structure. This guide provides a detailed examination of the melting and boiling points of this compound, grounded in established experimental protocols and authoritative data.

Physicochemical Properties of this compound

A compound's behavior in both chemical and biological systems is governed by its intrinsic physicochemical characteristics. The properties of this compound are summarized below, providing a foundational dataset for laboratory applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO | [5][6] |

| Molecular Weight | 145.16 g/mol | [3][5][6] |

| Appearance | Cream to brown or pale yellow crystalline powder/solid | [5][7] |

| Melting Point | 226 - 228 °C | [3][4] |

| Boiling Point | ~264.27 °C (rough estimate) | [4] |

| Solubility | Soluble in methanol and concentrated sulfuric acid | [3][4][8] |

| pKa | 5.68 (at 20 °C) | [4][8] |

Melting Point: A Critical Indicator of Purity

The melting point is one of the most reliable and fundamental indicators of a solid compound's purity. For this compound, the accepted melting point range is 226-228 °C .[3][4] A sharp melting range within this window is indicative of high purity. Conversely, a depressed and broadened melting range typically signifies the presence of impurities, a phenomenon explained by Raoult's Law and colligative properties.

Experimental Protocol: Capillary Melting Point Determination

The determination of a melting point requires precise temperature control and careful observation. The capillary method described here is a standard, self-validating technique used in modern laboratories.

Methodology:

-

Sample Preparation: A small quantity of dry, crystalline this compound is finely crushed into a powder. A capillary tube (sealed at one end) is tapped gently into the powder, forcing a small amount (2-3 mm in height) into the sealed end. The tube is then inverted and tapped to pack the sample tightly at the bottom.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a calibrated digital melting point apparatus. The apparatus must be validated using certified reference standards with known melting points to ensure the thermometer's accuracy.

-

Heating Protocol:

-

Rapid Heating Phase: The temperature is increased rapidly to approximately 20 °C below the expected melting point (i.e., to ~205 °C).

-

Slow Heating Phase: The heating rate is then reduced to 1-2 °C per minute.

-

-

Observation and Recording: The sample is observed continuously through the magnifying lens. Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely liquefied.

-

The melting range is reported as T₁ - T₂.

-

Causality Behind Experimental Choices:

-

Dry Sample: Moisture can act as an impurity, depressing and broadening the melting range. Therefore, the sample must be thoroughly dried.

-

Fine Powder & Tight Packing: This ensures uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.

-

Slow Heating Rate: A slow ramp rate (1-2 °C/min) near the melting point is critical to allow the system (heating block, sample, and thermometer) to reach thermal equilibrium. A faster rate would cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

Workflow Diagram: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point: Characterizing the Liquid-Vapor Transition

The boiling point of this compound is reported as a rough estimate of 264.27 °C at atmospheric pressure.[4] It is crucial to note that for complex organic molecules like this, the experimental determination of a boiling point can be challenging, as the compound may degrade or decompose at such elevated temperatures. Often, such values are derived from theoretical calculations or measurements under reduced pressure (vacuum distillation).

Experimental Protocol: Distillation Method

If the compound is thermally stable, its boiling point can be determined using a micro-scale distillation apparatus.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a micro-distillation flask with a boiling chip. A condenser and a collection vessel are attached. A calibrated thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Observation: As the liquid boils, the vapor rises and envelops the thermometer bulb. The temperature will stabilize as the vapor condenses in the condenser.

-

Recording: The stable temperature at which liquid is actively condensing and dripping into the collection vessel is recorded as the boiling point.

Scientific Principles:

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

The thermometer placement is critical: it must measure the temperature of the vapor that is in equilibrium with the boiling liquid, not the liquid itself, to obtain an accurate reading.

-

Boiling chips are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.

Workflow Diagram: Boiling Point Determination

Caption: Workflow for Micro-Scale Boiling Point Determination.

Applications in Research and Drug Development

The thermal properties of this compound are directly relevant to its practical applications.

-

Synthesis: As a chemical intermediate, its high melting point and relative thermal stability allow it to be used in reactions that require elevated temperatures.[9]

-

Purification: The significant difference between its melting point and the boiling points of common organic solvents allows for effective purification via recrystallization.

-

Drug Development: In pharmaceutical formulation, understanding the melting point is essential for processes like milling, granulation, and determining the physical stability of the active pharmaceutical ingredient (API). The isoquinoline scaffold is a key component in many medicinal compounds, and knowledge of its core properties is foundational for designing derivatives.[1][10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat when handling.[5]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3][5]

Conclusion

The melting and boiling points of this compound are defining physicochemical parameters that are indispensable for its synthesis, purification, and application in research and development. Its high melting point of 226-228 °C confirms its solid, crystalline nature at room temperature and serves as a reliable benchmark for purity assessment. The estimated boiling point of ~264 °C, while requiring careful experimental validation due to potential thermal decomposition, provides a useful parameter for its thermal behavior. By employing rigorous, well-validated experimental protocols, researchers can confidently utilize these thermal properties to advance their work in medicinal chemistry, material science, and beyond.

References

- This compound, 97%, Thermo Scientific Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/7-hydroxyisoquinoline-97-thermo-scientific-chemicals/AAL17067MD]

- 7-Hydroxyquinoline(580-20-1)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?_ID=580-20-1]

- PB-22 this compound isomer - Safety Data Sheet. Cayman Chemical. [URL: https://www.caymanchem.com/msdss/14557m.pdf]

- 7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?_ID=CB2369633]

- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AAL17067_MTR_EN.pdf]

- This compound | 7651-83-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6166162.htm]

- This compound. Stenutz. [URL: https://www.stenutz.eu/chem/solv632.php]

- 7-Hydroxyquinoline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/580-20-1.htm]

- 580-20-1(7-Hydroxyquinoline) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail_E_CB8195380.htm]

- This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online. Thermo Fisher Scientific. [URL: https://www.thermofisher.

- 7-Hydroxyquinoline | C9H7NO | CID 135426866. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135426866]

- SAFETY DATA SHEET - 1-Hydroxyisoquinoline. Fisher Scientific. [URL: https://www.fishersci.com/assets/msdsproxy?productName=AC121280050&productDescription=1-HYDROXYISOQUINOLINE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- THE SYNTHESIS OF 7-METHOXY-1-ISOQUINOLONE1. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo01174a010]

- This compound CAS#: 7651-83-4. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalProperties.aspx?_ID=7651-83-4]

- PB-22 this compound isomer (CAS Number: 2365471-61-8). Cayman Chemical. [URL: https://www.caymanchem.com/product/14557/pb-22-7-hydroxyisoquinoline-isomer]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents. [URL: https://patents.google.

- SAFETY DATA SHEET - Isoquinoline. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i28208]

- One-Pot Preparation of 7-Hydroxyquinoline. ResearchGate. [URL: https://www.researchgate.

- The Versatility of 3-Hydroxyisoquinoline: Applications and Future Prospects. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-versatility-of-3-hydroxyisoquinoline-applications-and-future-prospects-64010365.html]

- Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35000570/]

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/1/256]

- 7-Isoquinolinol | C9H7NO | CID 459767. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-Isoquinolinol]

- Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/bWVJd1lZ/]

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [URL: https://www.rroij.

Sources

- 1. Discovery and optimization of new 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline derivatives as potent influenza virus PAN inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | 7651-83-4 [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 7-Isoquinolinol | C9H7NO | CID 459767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L17067.03 [thermofisher.com]

- 8. This compound CAS#: 7651-83-4 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. rroij.com [rroij.com]

The Enigmatic Presence of 7-Hydroxyisoquinoline: A Technical Guide to Its Natural Occurrence and Sourcing

This technical guide provides an in-depth exploration of 7-Hydroxyisoquinoline, a significant heterocyclic organic compound. Addressed to researchers, scientists, and professionals in drug development, this document navigates the nuanced landscape of its natural occurrence, biosynthetic origins, and synthetic procurement. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and practical applicability.

Foreword: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety is a cornerstone in the architecture of a vast and diverse family of over 2,500 naturally occurring alkaloids, many of which exhibit potent biological activities.[1] From the analgesic properties of morphine to the antimicrobial efficacy of berberine, isoquinoline alkaloids have been a rich source of therapeutic agents.[2] this compound, as a functionalized derivative, represents a key building block and a potential pharmacophore in the design of novel bioactive molecules. While not a widely reported natural product itself, understanding its potential origins and efficient synthetic routes is paramount for its application in medicinal chemistry and materials science.[3][4]

Part 1: Natural Occurrence and Biosynthetic Landscape

Direct evidence for the significant natural occurrence of this compound is scarce in existing literature. However, its structural relatives, the hydroxylated isoquinoline alkaloids, are widespread in the plant kingdom, particularly within the families Papaveraceae (poppies), Berberidaceae (barberries), Ranunculaceae (buttercups), and Fumariaceae.[1][5] The presence of a hydroxyl group on the isoquinoline core is a common feature of many bioactive alkaloids.

The Biosynthetic Blueprint: From Tyrosine to the Isoquinoline Core

The journey to the isoquinoline scaffold in nature begins with the aromatic amino acid L-tyrosine.[6] Through a series of enzymatic transformations, tyrosine is converted into dopamine and 4-hydroxyphenylacetaldehyde. These two intermediates then undergo a crucial condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.

Caption: Generalized biosynthetic pathway of isoquinoline alkaloids from L-tyrosine.

The Hydroxylation Step: A Role for Cytochrome P450

The introduction of a hydroxyl group onto the aromatic ring of the isoquinoline nucleus is typically catalyzed by cytochrome P450 monooxygenases. These enzymes play a critical role in the secondary metabolism of plants, facilitating a wide range of oxidative reactions. While direct enzymatic hydroxylation of isoquinoline to this compound in a specific organism has not been prominently documented, the extensive hydroxylation patterns observed in other isoquinoline alkaloids suggest that a similar enzymatic process could theoretically produce this compound. The regioselectivity of these enzymes is determined by the specific protein structure and the substrate's electronic and steric properties.[4]

Quantitative Perspective on Isoquinoline Alkaloids in Nature

To provide a quantitative context for the natural abundance of related compounds, the following table summarizes the content of various isoquinoline alkaloids found in different plant species. This data highlights the potential for discovering new, naturally occurring hydroxylated isoquinolines.

| Alkaloid | Plant Source | Plant Part | Concentration (mg/g of dry weight) | Reference |

| Berberine | Berberis vulgaris | Root | Not specified, but a major component | [7] |

| Berberine | Berberis lycium | Root | Not specified, isolated from extract | [8] |

| Protopine | Lamprocapnos spectabilis | Root | 3.350 | [9] |

| Chelerythrine | Macleaya cordata | Leaves | 0.046 | [9] |

| Magnoflorine | Thalictrum foetidum | Root | 0.021 | [9] |

| Various | Berberis species | Various | Varies significantly | [3] |

Part 2: Sourcing this compound - A Synthetic Endeavor

Given the lack of significant natural sources, the procurement of this compound for research and development relies predominantly on chemical synthesis. The two most prominent and historically significant methods for constructing the isoquinoline core are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.[6]

The Bischler-Napieralski Reaction: A Stepwise Approach

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11] To synthesize this compound, a common strategy is to start with a precursor bearing a methoxy group at the 3-position of the phenylethylamine moiety, which corresponds to the 7-position in the final isoquinoline product. This methoxy group acts as a protecting group for the hydroxyl functionality and can be cleaved in a subsequent step.

Caption: Synthetic workflow for this compound via the Bischler-Napieralski reaction.

Experimental Protocol: Synthesis of 7-Methoxy-3,4-dihydroisoquinoline (Illustrative)

-

Step 1: Amide Formation: To a solution of 3-methoxyphenethylamine in a suitable solvent (e.g., toluene), add an acylating agent (e.g., ethyl formate) and heat under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the N-formyl-3-methoxyphenethylamine.

-

Step 2: Cyclization: The crude amide is dissolved in an anhydrous solvent (e.g., acetonitrile) and phosphorus oxychloride is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours.

-

Step 3: Work-up: After cooling, the reaction mixture is carefully poured onto ice and basified with a strong base (e.g., NaOH) to a pH of >10. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 7-methoxy-3,4-dihydroisoquinoline.

-

Step 4: Purification: The crude product is purified by column chromatography on silica gel.

Note: Subsequent dehydrogenation and demethylation steps would be required to obtain this compound.

The Pomeranz-Fritsch Reaction: A Convergent Approach

The Pomeranz-Fritsch reaction offers a more convergent route to the isoquinoline skeleton, typically involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[12][13] For the synthesis of this compound, 3-hydroxybenzaldehyde or its methoxy-protected analogue, 3-methoxybenzaldehyde, would be the logical starting material.

Caption: Synthetic workflow for this compound via the Pomeranz-Fritsch reaction.

Experimental Protocol: Synthesis of 7-Methoxyisoquinoline (Illustrative)

-

Step 1: Schiff Base Formation: 3-Methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal are dissolved in a suitable solvent (e.g., ethanol) and stirred at room temperature. The formation of the Schiff base can be monitored by the disappearance of the aldehyde starting material via TLC.

-

Step 2: Cyclization: The solvent is removed, and the crude Schiff base is added to a strong acid, such as concentrated sulfuric acid, at a low temperature. The mixture is then allowed to warm to room temperature and stirred for several hours.

-

Step 3: Work-up: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., aqueous ammonia). The product is then extracted with an organic solvent (e.g., diethyl ether).

-

Step 4: Purification: The combined organic extracts are dried and the solvent is evaporated. The crude 7-methoxyisoquinoline is then purified by distillation or chromatography.

Note: A final demethylation step is necessary to obtain this compound.

Isolation of a Representative Isoquinoline Alkaloid: Berberine from Berberis Species

To provide a practical context for obtaining isoquinoline alkaloids from natural sources, the following is a generalized protocol for the isolation of berberine, a well-known isoquinoline alkaloid, from the roots of Berberis species.[8]

Experimental Protocol: Isolation of Berberine

-

Step 1: Extraction: Dried and powdered root material of a Berberis species is subjected to maceration with methanol for an extended period (e.g., 7 days). The mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain a crude extract.

-

Step 2: Fractionation: The crude extract is then subjected to further fractionation using solvents of varying polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

-

Step 3: Chromatographic Separation: The fraction enriched with alkaloids is then subjected to column chromatography over silica gel. A gradient elution system, for example, starting with ethyl acetate and gradually increasing the polarity with methanol, is used to separate the different alkaloids.

-

Step 4: Isolation and Identification: Fractions containing the yellow-colored berberine are collected. The purity of the isolated compound is assessed by TLC and HPLC. The structure of the isolated berberine is then confirmed by spectroscopic methods such as UV-Vis, IR, Mass Spectrometry, and NMR.

Conclusion

This compound, while not a readily available natural product, holds significant potential as a synthetic building block in the development of new chemical entities. Its sourcing is firmly rooted in synthetic organic chemistry, with the Bischler-Napieralski and Pomeranz-Fritsch reactions providing reliable pathways to its methoxy-protected precursor. The subsequent demethylation furnishes the desired this compound. Understanding the biosynthetic origins of the broader isoquinoline alkaloid family provides valuable insights into the natural world's chemical diversity and can inspire the development of novel biocatalytic approaches. The protocols and data presented in this guide are intended to equip researchers with the foundational knowledge and practical starting points for the synthesis and application of this versatile molecule.

References

- Quantitative Determination of Isoquinoline Alkaloids and Chlorogenic Acid in Berberis Species Using Ultra High Performance Liquid Chromatography With Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometry. (2015). J Sep Sci.

- An Analysis of the Regioselectivity of Aromatic Hydroxylation and N-oxygenation by Cytochrome P450 Enzymes. (n.d.). PubMed.

- Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. (n.d.). PubMed Central.

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PubMed Central.

- Chemical Research on Antitumor Isoquinoline Marine Natural Products and Rel

- Isoquinoline alkaloids. (n.d.). Wikipedia.

- Biomedical Compounds

- Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (n.d.). Request PDF.

- Pomeranz–Fritsch reaction. (n.d.). Wikipedia.

- Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). MDPI.

- The Chemistry and Biology of Isoquinoline Alkaloids. (n.d.).

- Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders. (n.d.). PubMed Central.

- The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. (n.d.).

- Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction P

- Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer's disease combined with insilico molecular docking. (n.d.). PLOS One.

- The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. (n.d.).

- Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry.

- The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.).

- Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. (2023). RSC Publishing.

- Isolation, characterisation and RP-HPLC estimation of berberine in homeopathic formulation. (n.d.). Scholars Research Library.

- Advanced extraction techniques for Berberis species phytochemicals: A review. (n.d.). International Journal of Food Science and Technology | Oxford Academic.

- The chemical structures of the quantified isoquinoline alkaloids with... (n.d.).

- Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). (n.d.). PubMed Central.

- Isoquinoline. (n.d.). Wikipedia.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024).

Sources

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www-leland.stanford.edu [www-leland.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking | PLOS One [journals.plos.org]

- 9. mdpi.com [mdpi.com]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 13. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of the 7-Hydroxyisoquinoline Scaffold

Abstract

The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1] The introduction of a hydroxyl group at the 7-position creates the 7-hydroxyisoquinoline scaffold, a modification that critically influences the molecule's electronic properties, hydrogen bonding capacity, and overall biological activity. This guide provides a comprehensive technical overview of the diverse biological activities associated with the this compound core, with a focus on its applications in oncology, neurodegenerative disease, and infectious disease. We will delve into the mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for evaluating the efficacy of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of new therapeutic agents.

Introduction: The Significance of the this compound Core

Heterocyclic compounds are the bedrock of modern pharmacotherapy, and among them, the isoquinoline ring system is particularly privileged.[1] Its rigid structure provides a defined three-dimensional arrangement for substituent groups to interact with biological targets. The this compound scaffold is of particular interest because the hydroxyl group at the C7 position can act as both a hydrogen bond donor and acceptor, significantly enhancing the potential for high-affinity interactions with enzyme active sites and receptors. This functional group can also be a key site for metabolic transformations or a handle for further chemical derivatization to modulate pharmacokinetic and pharmacodynamic properties.

This guide will systematically explore the major therapeutic areas where this compound derivatives have shown promise, grounded in mechanistic insights and supported by actionable experimental designs.

Key Biological Activities and Mechanisms of Action

The this compound scaffold has been identified as a versatile pharmacophore with a wide array of biological activities.[1][2] Below, we explore the most significant of these, focusing on the underlying molecular mechanisms.

Anticancer Activity

The development of novel anticancer agents remains a high priority in medicinal chemistry.[3][4] Derivatives of the isoquinoline and quinoline core have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3][5][6]

Mechanism of Action: Protein Kinase Inhibition

Many this compound derivatives exert their anticancer effects by acting as inhibitors of protein kinases.[7][8] For instance, the structure-based design of tetrahydroisoquinoline derivatives has led to the identification of potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in pulmonary fibrosis and various cancers.[7]

Similarly, the related 8-hydroxyquinoline scaffold has been shown to be a crucial pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase that regulates apoptosis.[9][10] Molecular modeling suggests that the hydroxyl group, along with an adjacent carboxylic acid, can form key interactions with residues like Asp186 and Lys67 within the ATP-binding pocket of the kinase.[9][10] This provides a strong rationale for exploring this compound derivatives for similar inhibitory activity against a panel of oncogenic kinases.

-

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. A hypothetical this compound-based kinase inhibitor could target a key kinase in this pathway, such as PI3K or Akt, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Data Presentation: Cytotoxicity of Isoquinoline Derivatives

The evaluation of anticancer potential begins with assessing a compound's cytotoxicity against various cancer cell lines. [11][12]The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Reference |

| Thienoisoquinoline | A549 (Lung) | Submicromolar | Microtubule disruption (colchicine site) | [13] |

| Naphthalenyl sulfonyl isoquinoline | MCF-7 (Breast) | 16.1 | Not specified | [1] |

| Thiophenyl sulfonyl isoquinoline | MCF-7 (Breast) | 19.8 | Not specified | [1] |

| Tetrahydroisoquinoline (6j) | - | 0.0094 (Kinase assay) | DDR1 Kinase Inhibition | [7] |